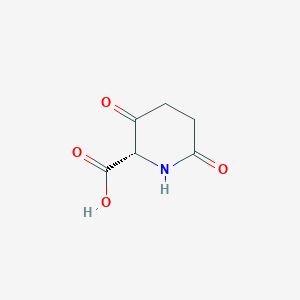
(S)-3,6-Dioxopiperidine-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3,6-Dioxopiperidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its piperidine ring structure, which includes two keto groups at positions 3 and 6, and a carboxylic acid group at position 2. The (S)-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can influence the compound’s reactivity and interactions with biological molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,6-Dioxopiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of amino acids as starting materials, which undergo cyclization and oxidation to form the desired piperidine ring structure. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of (S)-3,6-Dioxopiperidine-2-carboxylic acid may involve large-scale cyclization reactions using optimized catalysts and continuous flow processes. These methods aim to maximize yield and purity while minimizing the environmental impact and cost of production.
化学反応の分析
Types of Reactions: (S)-3,6-Dioxopiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or carbodiimides for amide formation are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketopiperazines, while reduction can produce hydroxylated piperidines.
科学的研究の応用
(S)-3,6-Dioxopiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including neurological disorders and infections.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of (S)-3,6-Dioxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and specificity. The keto and carboxylic acid groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
類似化合物との比較
®-3,6-Dioxopiperidine-2-carboxylic acid: The enantiomer of the (S)-form, with different spatial arrangement and potentially different biological activity.
Piperidine-2,3,6-tricarboxylic acid: A related compound with additional carboxylic acid groups, affecting its reactivity and applications.
2,6-Dioxopiperidine: A simpler analog lacking the carboxylic acid group, used in different chemical contexts.
Uniqueness: (S)-3,6-Dioxopiperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C6H7NO4 |
|---|---|
分子量 |
157.12 g/mol |
IUPAC名 |
(2S)-3,6-dioxopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO4/c8-3-1-2-4(9)7-5(3)6(10)11/h5H,1-2H2,(H,7,9)(H,10,11)/t5-/m0/s1 |
InChIキー |
SPWZOVUFCGVHAM-YFKPBYRVSA-N |
異性体SMILES |
C1CC(=O)N[C@@H](C1=O)C(=O)O |
正規SMILES |
C1CC(=O)NC(C1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


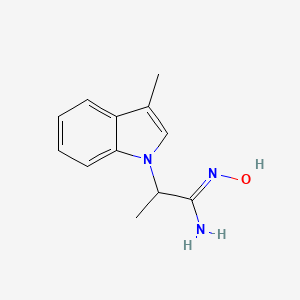
![[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate](/img/structure/B13102630.png)
![1'-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13102641.png)
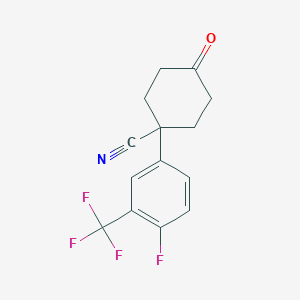

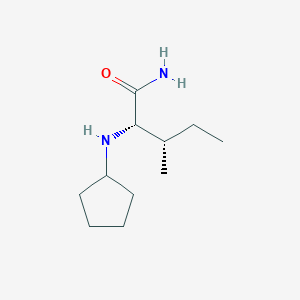
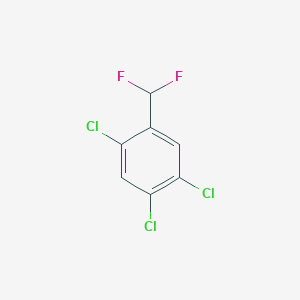
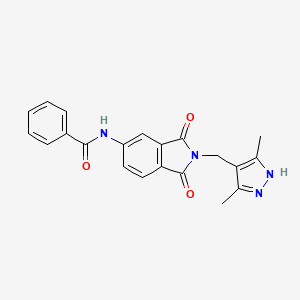
![Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13102672.png)
![S-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl) dimethylcarbamothioate](/img/structure/B13102679.png)


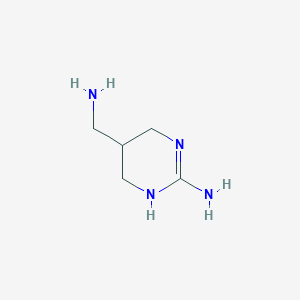
![(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13102712.png)
